2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-2-12-26-18-23-13-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h2-11,13H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOOLMPDCHQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.
Attachment of the Trifluoromethoxy-Substituted Phenyl Ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the trifluoromethoxy-substituted phenyl ring to the imidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The allylthio group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group (OCF₃) in the target compound and analogues enhances resistance to oxidative degradation compared to methoxy (OMe) or methyl groups.
- Sulfur-Containing Substituents : Allylthio (target) vs. benzylthio or thiol groups alter solubility and reactivity. Allylthio provides intermediate lipophilicity (LogP ~2.6–3.0 estimated) compared to benzylthio (higher LogP) .
- Halogen Effects : Bromine in increases molecular weight (523.35 g/mol) and polarizability, whereas fluorine in improves membrane permeability.
Physical and Spectral Properties
Stability and Reactivity
Biological Activity
2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and therapeutic potential based on recent studies.
- Molecular Formula : C₁₉H₁₅F₃N₂OS
- Molecular Weight : 376.4 g/mol
- CAS Number : 1226451-01-9
Synthesis
The synthesis of imidazole derivatives often involves multi-step reactions that can include nucleophilic substitutions and cyclizations. Specific methodologies for synthesizing related compounds have been documented, which may provide insights into the synthesis of this compound.
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated outstanding activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells with IC₅₀ values significantly lower than standard chemotherapeutics like 5-FU and MTX .
| Compound | Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| This compound | HeLa | TBD | More effective than 5-FU |
| 4f | A549 | 18.53 | Comparable to 5-FU |
| 4f | SGC-7901 | TBD | More effective than MTX |
The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Imidazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli using diffusion methods .
Case Studies
A case study involving a related imidazole compound highlighted its selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index. The study reported a selectivity index where normal cells showed a tolerance level 23–46 times higher than that of tumor cells, emphasizing the potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
